molecular formula C44H48N6O13S2 B601476 Ertapenem N-Carbonyl Dimer Impurity CAS No. 1199797-43-7

Ertapenem N-Carbonyl Dimer Impurity

Cat. No.: B601476
CAS No.: 1199797-43-7
M. Wt: 933.03
InChI Key:
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Description

Ertapenem N-Carbonyl Dimer Impurity is a chemical compound that arises as an impurity during the synthesis of Ertapenem, a carbapenem antibiotic. Ertapenem is known for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The N-Carbonyl Dimer Impurity is one of the degradation products formed during the manufacturing and storage of Ertapenem .

Mechanism of Action

Target of Action

Ertapenem, the parent compound of Ertapenem N-Carbonyl Dimer Impurity, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall . This interaction results in the inhibition of cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Ertapenem involves the synthesis of the bacterial cell wall. By binding to PBPs, Ertapenem interferes with the cross-linking of the peptidoglycan layer of bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, rendering the cell vulnerable to osmotic disruption .

Pharmacokinetics

Dose reductions are indicated for patients with advanced renal insufficiency

Result of Action

The molecular and cellular effects of Ertapenem’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to the weakening of the bacterial cell wall, making the cell susceptible to osmotic disruption . The ultimate result is the death of the bacterial cell, thereby exerting a bactericidal effect .

Action Environment

The action of Ertapenem is influenced by environmental factors such as pH. Ertapenem is known for its instability in both solid and aqueous solution forms. The drug substance has been somewhat stabilized by the addition of sodium bicarbonate and sodium hydroxide, bringing the pH in the range of 7.5 to 8.0 before lyophilization . Even the reconstituted solution needs to be used within an hour . The stability of this compound under various environmental conditions would need further investigation.

Biochemical Analysis

Biochemical Properties

Ertapenem N-Carbonyl Dimer Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction with PBPs can inhibit the synthesis of the bacterial cell wall, leading to the bactericidal effect of the compound. Additionally, this compound may interact with other enzymes involved in the degradation and metabolism of ertapenem, affecting the overall stability and activity of the drug .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cell wall synthesis can trigger stress responses in bacterial cells, leading to changes in gene expression and metabolic pathways . In mammalian cells, the presence of this compound may induce immune responses and affect cellular functions related to drug metabolism and detoxification .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to PBPs, inhibiting their activity and preventing the synthesis of the bacterial cell wall . This inhibition leads to the accumulation of cell wall precursors, triggering a cascade of events that result in cell lysis and death. Additionally, this compound may interact with other enzymes involved in the metabolism and degradation of ertapenem, affecting the overall stability and activity of the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be unstable in both solid and aqueous forms, requiring specific conditions for storage and handling . Over time, the degradation of this compound can lead to the formation of other byproducts, which may have different effects on cellular functions and drug activity . Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular functions and overall drug efficacy .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions and overall drug activity . At higher doses, it can induce toxic or adverse effects, such as immune responses, organ toxicity, and alterations in drug metabolism . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular functions and overall drug efficacy . Understanding the dosage effects of this compound is crucial for determining safe and effective levels of the compound in pharmaceutical formulations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation and metabolism of ertapenem . The compound interacts with enzymes and cofactors involved in these pathways, affecting the overall stability and activity of the drug . For example, the presence of this compound can influence the metabolic flux and levels of metabolites, leading to changes in drug efficacy and safety . Understanding the metabolic pathways of this compound is essential for optimizing the formulation and administration of ertapenem .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, affecting its localization and accumulation . These interactions can influence the overall activity and function of this compound, as well as its effects on cellular functions and drug efficacy . Understanding the transport and distribution of this compound is crucial for optimizing its use in pharmaceutical formulations .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the bacterial cell wall, where it exerts its inhibitory effects on PBPs . In mammalian cells, the compound may be localized to specific organelles involved in drug metabolism and detoxification . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ertapenem N-Carbonyl Dimer Impurity involves the degradation of Ertapenem under specific conditions. The impurity can be synthesized using a reverse-phase high-performance liquid chromatography method. The chromatographic separation is achieved on an X-Terra RP 18 column using gradient elution. The mobile phase consists of ammonium formate buffer (pH 8.0), water, acetonitrile, and methanol in specific ratios. The flow rate is maintained at 1.0 mL/min, and the column temperature is set at 40°C .

Industrial Production Methods: In industrial settings, the production of this compound is controlled to ensure the purity of the final Ertapenem product. The impurity is typically identified and quantified using mass spectrometry and liquid chromatography techniques. The separation and identification of impurities are crucial for maintaining the quality and efficacy of the antibiotic .

Chemical Reactions Analysis

Types of Reactions: Ertapenem N-Carbonyl Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium formate buffer, acetonitrile, and methanol. The pH of the reaction medium is typically maintained around 8.0 to optimize the separation and identification of the impurity .

Major Products Formed: The major products formed from the reactions of this compound include other dimer impurities and dehydrated dimers. These products are identified using liquid chromatography-mass spectrometry (LC-MS) techniques .

Scientific Research Applications

Ertapenem N-Carbonyl Dimer Impurity has several scientific research applications. It is used in pharmaceutical research to study the stability and degradation pathways of Ertapenem. The impurity is also valuable in quality control and method validation processes. Researchers use it to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products .

In the field of chemistry, this compound is used to study the chemical properties and reactivity of carbapenem antibiotics. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Ertapenem. The impurity is also used in industrial settings to ensure the quality and safety of antibiotic products .

Comparison with Similar Compounds

Ertapenem N-Carbonyl Dimer Impurity is structurally similar to other dimer impurities of Ertapenem, such as Ertapenem Dimer Form D Impurity and Ertapenem Dimer III. These compounds share similar molecular structures and degradation pathways. this compound is unique in its specific formation conditions and chemical properties .

List of Similar Compounds:

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFVRZTQQVRAQ-BNCIILEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N6O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729123
Record name PUBCHEM_58344480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

933.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199797-43-7
Record name PUBCHEM_58344480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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